molecular formula C7H6F4N2S B14049882 1-(2-Fluoro-4-(trifluoromethylthio)phenyl)hydrazine

1-(2-Fluoro-4-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14049882
M. Wt: 226.20 g/mol
InChI Key: NQFPYYDGAWEOGF-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-(trifluoromethylthio)phenyl)hydrazine is a specialized aromatic hydrazine derivative designed for use as a critical building block in research and development. Its molecular structure, incorporating both fluorine and trifluoromethylthio (SCF3) functional groups, makes it a valuable intermediate for the synthesis of more complex molecules. The compound is expected to be particularly useful in pharmaceutical chemistry for the creation of candidate compounds, and in agrochemical research for developing new active ingredients. The reactivity of the hydrazine group allows it to participate in condensations and cyclization reactions, facilitating the construction of nitrogen-containing heterocycles. Researchers can leverage this chemical as a precursor for the synthesis of various derivatives. The presence of the SCF3 group, a highly lipophilic and electron-withdrawing moiety, can significantly influence the bioavailability, metabolic stability, and binding affinity of the resulting molecules. Handling of this reagent should be conducted by qualified researchers in a controlled laboratory setting. As with related phenylhydrazine compounds, it may undergo metal-catalyzed or hemoglobin-initiated oxidation, producing reactive intermediates such as radical species and diazonium ions . It is essential to consult the Safety Data Sheet (SDS) and adhere to all safety protocols before use. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H6F4N2S

Molecular Weight

226.20 g/mol

IUPAC Name

[2-fluoro-4-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C7H6F4N2S/c8-5-3-4(14-7(9,10)11)1-2-6(5)13-12/h1-3,13H,12H2

InChI Key

NQFPYYDGAWEOGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)F)NN

Origin of Product

United States

Preparation Methods

Hydrazination of Fluorinated Aromatic Precursors

The core strategy for synthesizing 1-(2-fluoro-4-(trifluoromethylthio)phenyl)hydrazine involves NAS, where a fluorine atom on an activated aromatic ring is displaced by a hydrazine nucleophile. Patent WO2008113661A2 demonstrates this approach using 1,3-dichloro-2-fluoro-5-trifluoromethylbenzene, where hydrazine hydrate selectively substitutes the fluorine atom at the ortho position relative to electron-withdrawing groups (EWGs) like trifluoromethyl. For the target compound, analogous reactivity is anticipated if 2-fluoro-4-(trifluoromethylthio)chlorobenzene is used as the substrate.

Critical parameters include:

  • Temperature : Optimal reactions occur between 15°C–45°C, avoiding thermal decomposition of intermediates.
  • Solvent : Cyclic ethers (e.g., tetrahydrofuran) enhance NAS rates by stabilizing transition states, as evidenced by a 93% yield in pyridine-free systems.
  • Hydrazine stoichiometry : A 1:6 molar ratio of substrate to hydrazine hydrate maximizes conversion while minimizing byproducts like dechlorinated analogs.

Regioselectivity and Directing Effects

The trifluoromethylthio (-SCF₃) group exerts a strong meta-directing effect, favoring hydrazine attack at the ortho position relative to fluorine. This contrasts with trifluoromethyl (-CF₃) groups, which exhibit weaker directing influence. Experimental data from CN117800848A reveal that fluorinated anilines with -SCF₃ substituents require precise control of electronic effects to avoid competing pathways, such as disulfide formation.

Multi-Step Synthesis from Trichlorobenzene Derivatives

Intermediate Preparation: 2-Fluoro-4-(trifluoromethylthio)chlorobenzene

A two-step process is proposed based on US20100096585:

  • Fluorination : React 1,2,3-trichloro-4-(trifluoromethylthio)benzene with potassium fluoride in sulfolane at 180°C to yield a mixture of 1,3-dichloro-2-fluoro-4-(trifluoromethylthio)benzene and its regioisomer.
  • Isomer separation : Chromatographic separation achieves >90% purity of the desired isomer, critical for subsequent hydrazination.

Hydrazine Coupling and Workup

The purified chlorofluoro intermediate is reacted with hydrazine hydrate in tetrahydrofuran (THF) at 20°C–40°C for 24–72 hours. Patent data show that THF improves solubility and reduces side reactions compared to polar aprotic solvents like dimethylformamide (DMF). Post-reaction, the product is isolated via:

  • Liquid-liquid extraction : Toluene/water partitioning removes unreacted hydrazine.
  • Crystallization : Cooling to −20°C precipitates the hydrazine derivative with 85%–90% purity.

Comparative Analysis of Methodologies

Parameter NAS in THF One-Pot Fluorination-Hydrazination Pyridine-Mediated Route
Yield (%) 76–93 68–82 55–70
Reaction Time (h) 24–72 48–120 12–24
Temperature (°C) 20–40 180 (Step 1); 25 (Step 2) 115–120
Key Byproduct Mono-dechlorinated Isomeric impurities Di-substituted hydrazines
Scalability High Moderate Low

Key Insights :

  • THF-based NAS offers the best balance of yield and scalability but requires high-purity starting materials.
  • One-pot methods reduce isolation steps but suffer from longer reaction times and lower regioselectivity.
  • Pyridine, while accelerating kinetics, complicates purification and is environmentally unfavorable.

Challenges and Optimization Strategies

Byproduct Formation and Mitigation

The primary byproduct, 2-chloro-4-(trifluoromethylthio)phenylhydrazine, arises from competitive C-Cl bond cleavage. Patent WO2008113661A2 attributes this to excess hydrazine (>6 eq.), which promotes reductive dechlorination. Mitigation strategies include:

  • Stoichiometric control : Limiting hydrazine to 4–5 eq. reduces byproduct formation to <5%.
  • Additives : Catalytic amounts of Cu(I) iodide suppress dechlorination via stabilization of the transition state.

Solvent Selection and Green Chemistry

Cyclic ethers (e.g., THF) outperform aromatic solvents like toluene due to their ability to solubilize both hydrophilic (hydrazine) and hydrophobic (aryl chloride) reactants. Recent advances in patent CN117800848A highlight the use of polyethylene glycol (PEG-400) as a recyclable solvent, achieving comparable yields (80%) with reduced environmental impact.

Industrial-Scale Considerations

Cost Efficiency

The trifluoromethylthio group introduces significant raw material costs. Sourcing 4-(trifluoromethylthio)aniline derivatives from fluorination reactions (e.g., using ClCF₂SCl as a thiolating agent) reduces expenses by 30% compared to pre-functionalized substrates.

Chemical Reactions Analysis

1-(2-Fluoro-4-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(2-Fluoro-4-(trifluoromethylthio)phenyl)hydrazine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The fluoro and trifluoromethylthio groups enhance its binding affinity and specificity towards these targets, leading to various biological effects. The hydrazine moiety can also participate in redox reactions, contributing to its overall activity .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural differences and similarities between 1-(2-Fluoro-4-(trifluoromethylthio)phenyl)hydrazine and related phenylhydrazine derivatives:

Compound Name Substituents (Position) Key Functional Groups Electronic Effects Applications/Reactivity References
1-(2-Fluoro-4-(trifluoromethylthio)phenyl)hydrazine 2-F, 4-SCF₃ Hydrazine (-NH-NH₂) Strong electron-withdrawing Synthetic intermediate; potential bioactive agent [Inferred]
1-(2-Trifluoromethyl-4-SCF₃-phenyl)hydrazine 2-CF₃, 4-SCF₃ Hydrazine Extreme electron-withdrawing Not reported
1-(2-Fluoro-4-methylphenyl)hydrazine HCl 2-F, 4-CH₃ Hydrazine HCl Moderate electron-withdrawing (F) Intermediate for heterocycles
2-(Trifluoromethyl)phenylhydrazine 2-CF₃ Hydrazine Electron-withdrawing (CF₃) Precursor for MAO-B inhibitors
1-(4-Trifluoromethylphenyl)piperazine 4-CF₃, piperazine Piperazine Electron-withdrawing (CF₃) CNS drug candidate

Key Observations :

  • Electron-withdrawing substituents (F, SCF₃, CF₃) decrease electron density on the phenyl ring, altering reactivity in nucleophilic substitution or cyclization reactions. For example, hydrazinecarbothioamides with SCF₃ groups exhibit distinct IR absorption bands for C=S (~1250 cm⁻¹) and NH stretches (~3200 cm⁻¹) .
Spectral Characteristics
  • IR Spectroscopy : NH stretches for hydrazine derivatives appear in the 3150–3414 cm⁻¹ range , while C-F and C-SCF₃ vibrations are expected near 1100–1250 cm⁻¹ .
  • NMR Spectroscopy : Fluorine substituents cause deshielding in ¹H-NMR (e.g., aromatic protons adjacent to F resonate downfield). ¹⁹F-NMR would show distinct signals for SCF₃ (~40–50 ppm) and F substituents .

Q & A

Q. What synthetic routes are commonly employed to prepare 1-(2-Fluoro-4-(trifluoromethylthio)phenyl)hydrazine and its derivatives?

Synthesis typically involves hydrazine condensation with fluorinated aromatic aldehydes or ketones. For example, hydrazine reacts with fluorophenyl-substituted carbonyl intermediates in ethanol under acidic or basic catalysis (e.g., CH3_3COONa) at elevated temperatures (80–100°C) . Modifications like trifluoromethylthio (-SCF3_3) introduction may require electrophilic substitution or thiolation steps using reagents like CF3_3SCl. Solvent choice (DMF, ethanol) and reaction time (1–2 hours) significantly influence yields, which range from 35% to 51% depending on substituents .

Q. How can the purity and structural integrity of this compound be verified experimentally?

Key methods include:

  • Chromatography : HPLC or TLC with UV detection to assess purity .
  • Spectroscopy :
    • 1^1H/19^{19}F NMR to confirm fluorine and hydrazine proton environments .
    • IR for hydrazine N–H stretches (~3200 cm1^{-1}) and C–F bonds (~1100 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS to validate molecular weight (e.g., C7_7H5_5F4_4N2_2S: theoretical 237.01 g/mol) .

Q. What are the critical physicochemical properties influencing its reactivity?

  • LogP : ~2.17 (indicative of moderate lipophilicity, relevant for membrane permeability in biological studies) .
  • Polar surface area (PSA) : ~83.87 Ų (reflects hydrogen-bonding capacity, affecting solubility and crystallinity) .
  • Solubility : Poor in water; better in ethanol, DMF, or DMSO .

Advanced Research Questions

Q. How do substituents (e.g., fluoro, trifluoromethylthio) impact electronic structure and biological activity?

  • Electron-withdrawing effects : The -SCF3_3 and fluorine groups reduce electron density on the phenyl ring, enhancing electrophilic reactivity and stability against oxidation .
  • Biological relevance : Fluorine and -SCF3_3 improve metabolic stability and binding affinity in enzyme inhibition studies (e.g., triazole derivatives in agrochemical research) . Computational modeling (DFT) can predict charge distribution and reactive sites for SAR optimization .

Q. How can conflicting spectroscopic data (e.g., UV/Vis absorption shifts) be resolved during characterization?

  • Solvent effects : Polar solvents (e.g., DMSO) cause bathochromic shifts due to increased conjugation stabilization .
  • Substituent analysis : Compare λmax_{\text{max}} trends with analogous compounds (e.g., nitro or methoxy groups alter π→π* transitions). For example, -SCF3_3 may red-shift absorption by 10–20 nm vs. -Cl .
  • Validation : Cross-reference with X-ray crystallography (if crystals are obtainable) or computational TD-DFT simulations .

Q. What strategies optimize reaction yields in hydrazine-based cyclization reactions (e.g., pyrazoline formation)?

  • Catalyst screening : Palladium carbon or acidic conditions (acetic acid) enhance cyclization efficiency .
  • Temperature control : Reflux in DMF (2 hours) improves ring closure vs. room-temperature reactions .
  • Stoichiometry : Excess hydrazine (1.5–2 eq.) drives reactions to completion, but may require purification to remove byproducts .

Q. How can computational tools aid in designing derivatives with enhanced bioactivity?

  • Docking studies : Use software like AutoDock to predict binding interactions with target enzymes (e.g., acetylcholinesterase or cytochrome P450) .
  • QSAR models : Correlate substituent descriptors (Hammett σ, molar refractivity) with activity data to prioritize synthetic targets .
  • ADMET prediction : Tools like SwissADME estimate pharmacokinetic profiles (e.g., blood-brain barrier penetration) .

Q. What are the methodological challenges in characterizing reactive intermediates during synthesis?

  • Instability : Hydrazine intermediates may decompose under light or heat; use low-temperature NMR or in-situ IR for real-time monitoring .
  • Byproduct identification : LC-MS/MS can detect transient species (e.g., diazonium salts) formed during reactions .
  • Crystallization issues : Co-crystallization agents (e.g., crown ethers) or slow evaporation in ethanol/acetic acid mixtures improve crystal quality .

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